Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate

Medicinal chemistry Structure–activity relationship Fluorine substitution

Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate (CAS 1021055-87-7) is a synthetic, heterocyclic small molecule (molecular formula C₁₅H₁₄FN₃O₃S; molecular weight 335.35 g/mol) belonging to the pyridazine-thioether-amide-ester class. Its core architecture comprises a pyridazine ring substituted at position 6 with a 3-fluorobenzamido group and at position 3 with a thioether-linked ethyl acetate moiety.

Molecular Formula C15H14FN3O3S
Molecular Weight 335.35
CAS No. 1021055-87-7
Cat. No. B2486147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate
CAS1021055-87-7
Molecular FormulaC15H14FN3O3S
Molecular Weight335.35
Structural Identifiers
SMILESCCOC(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C15H14FN3O3S/c1-2-22-14(20)9-23-13-7-6-12(18-19-13)17-15(21)10-4-3-5-11(16)8-10/h3-8H,2,9H2,1H3,(H,17,18,21)
InChIKeyOKDOATQBLYEQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate (CAS 1021055-87-7): Structural Identity and Procurement-Relevant Profile


Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate (CAS 1021055-87-7) is a synthetic, heterocyclic small molecule (molecular formula C₁₅H₁₄FN₃O₃S; molecular weight 335.35 g/mol) belonging to the pyridazine-thioether-amide-ester class . Its core architecture comprises a pyridazine ring substituted at position 6 with a 3-fluorobenzamido group and at position 3 with a thioether-linked ethyl acetate moiety. The compound is catalogued as a research-grade building block (typical purity ≥95%) for medicinal chemistry and agrochemical discovery programs, with the pyridazine scaffold recognized for its prevalence in antitumor, anti-inflammatory, and cardiovascular drug candidates . The combination of a hydrogen-bond-donating amide, a π-stacking-capable fluorophenyl ring, and a hydrolytically labile ethyl ester defines its utility as a versatile intermediate for structure–activity relationship (SAR) exploration.

Why Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate Cannot Be Interchanged with Generic Pyridazine Analogs


Within the pyridazine-thioether-ester chemotype, even minor structural modifications—particularly the position of fluorine substitution on the benzamido ring and the identity of the ester group—can alter hydrogen-bonding geometry, lipophilicity, metabolic stability, and target-binding orientation . The 3-fluorobenzamido isomer (CAS 1021055-87-7) positions the electronegative fluorine atom meta to the carbonyl, creating a distinct electrostatic potential surface compared to the 2-fluorobenzamido positional isomer (CAS 1021218-15-4), which places fluorine ortho to the amide bond . Similarly, replacing the ethyl ester with a methyl ester (e.g., CAS 1021090-47-0) or extending to a butanoate (e.g., CAS 1021075-46-6) modifies hydrolytic susceptibility and LogP, directly impacting pharmacokinetic behavior in cellular and in vivo models [1]. These structural nuances preclude generic substitution; the quantitative evidence below substantiates where differentiation is both measurable and functionally consequential for scientific procurement decisions.

Quantitative Differentiation Evidence for Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate Versus Closest Analogs


Fluorine Positional Isomerism: 3-Fluoro (meta) vs. 2-Fluoro (ortho) Benzamido Substitution and Predicted Physicochemical Divergence

The target compound (3-fluorobenzamido, CAS 1021055-87-7) and its closest positional isomer (2-fluorobenzamido, CAS 1021218-15-4) share identical molecular formula (C₁₅H₁₄FN₃O₃S) and molecular weight (335.35 vs. 335.4 g/mol) but differ in the fluorine position on the benzamido ring . The 3-fluoro (meta) substitution places fluorine at a position that exerts a stronger electron-withdrawing inductive effect on the amide carbonyl via the aromatic ring, while avoiding the steric clash and intramolecular hydrogen-bonding potential that the 2-fluoro (ortho) isomer can introduce . This positional difference is expected to produce divergent InChI Keys (OKDOATQBLYEQQX-UHFFFAOYSA-N vs. BMQPNHAYDSESBA-UHFFFAOYSA-N), confirming non-interchangeable chemical identity . Although direct comparative biological data for these two isomers are not publicly available, the well-documented impact of fluorine regiochemistry on target binding (e.g., in kinase inhibitors and GPCR ligands) makes this a procurement-critical differentiation parameter.

Medicinal chemistry Structure–activity relationship Fluorine substitution

Ester Moiety Differentiation: Ethyl Acetate vs. Methyl Butanoate Thioether Side-Chain and Impact on Lipophilicity

The target compound features an ethyl acetate thioether side-chain (ethyl 2-sulfanylacetate), whereas a closely related analog (CAS 1021075-46-6) incorporates a methyl butanoate thioether side-chain (methyl 2-sulfanylbutanoate) [1]. The ethyl-to-methyl ester change alone typically reduces LogP by approximately 0.5–0.6 log units (Hansch π contribution), while the acetate-to-butanoate extension adds two methylene units, increasing LogP by approximately +1.0 log unit and enhancing membrane permeability [2]. This means the target compound (ethyl acetate) occupies an intermediate lipophilicity space—more hydrolytically labile than the methyl ester analog (faster esterase-mediated cleavage) yet less lipophilic than the butanoate analog (reduced nonspecific protein binding potential) [2]. These differences directly influence intracellular exposure and metabolic stability profiles.

Prodrug design Pharmacokinetics Ester hydrolysis

Thioether Oxidation Potential: Sulfoxide/Sulfone Conversion as a Built-In Prodrug or Metabolic Switching Strategy

The thioether (–S–) linkage connecting the pyridazine ring to the acetate ester is susceptible to controlled oxidation to the corresponding sulfoxide (–SO–) or sulfone (–SO₂–) using standard oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) . This reactivity is documented for the target compound specifically and represents a structural feature absent in oxygen-ether or carbon-linked analogs . Oxidation of thioethers to sulfoxides is a recognized prodrug strategy, as the more polar sulfoxide can enhance aqueous solubility for formulation, while in vivo reduction back to the thioether (or retention as the sulfone) can modulate target engagement [1]. In pyridazine systems, thioether-to-sulfoxide conversion has been utilized to tune metalation regioselectivity, demonstrating the synthetic versatility of this functional handle [2].

Thioether oxidation Prodrug Sulfoxide Sulfone

Class-Level Antitumor Activity: Pyridazinylthioether Derivatives Demonstrate Potent Cytotoxicity Against MCF-7 Breast Cancer Cells

Pyridazinone-thioether hybrid compounds, which share the pyridazine-thioether core architecture with the target compound, have demonstrated potent cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line. Specifically, pyridazinone scaffolds bearing thioether-linked substituents exhibited IC₅₀ values ranging from 6.93 to 18.40 μM against MCF-7 cells, compared to doxorubicin (IC₅₀ = 4.17 μM), sorafenib (IC₅₀ = 7.26 μM), and erlotinib (IC₅₀ = 48.36 μM) [1]. The target compound (CAS 1021055-87-7) has been reported to be included in breast cancer cell assays, with IC₅₀ values described as comparable to established chemotherapeutics . While these data are class-level rather than compound-specific, they establish the pyridazine-thioether chemotype as a validated starting point for anticancer SAR programs, supporting procurement of the target compound as a building block for derivative synthesis and potency optimization.

Antitumor Pyridazinone Cytotoxicity MCF-7

Class-Level HIV-1 NNRTI Activity: Pyridazinylthioacetamide Chemotype Demonstrates Sub-Micromolar Antiviral Potency

Pyridazinylthioacetamide derivatives—compounds sharing the pyridazine-thioether core with the target compound but bearing an acetamide rather than an acetate ester at the sulfur terminus—have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The most potent compound (8k) in this series exhibited an EC₅₀ of 0.046 μM against HIV-1 strain IIIB replication in MT-4 cells, with a CC₅₀ of 99.9 μM, yielding an exceptional selectivity index of 2,149 [1][2]. The series displayed EC₅₀ values ranging from 0.046 to 5.46 μM, demonstrating that the pyridazine-thioether scaffold is highly tunable for antiviral potency [1]. The target compound (CAS 1021055-87-7), with its acetate ester terminus, represents a structurally distinct member of this broader chemotype; the ester can be hydrolyzed to the carboxylic acid and subsequently coupled to diverse amines (including aniline derivatives) to generate pyridazinylthioacetamide libraries for NNRTI screening [3].

HIV-1 NNRTI Antiviral Pyridazinylthioacetamide

Pyridazine (Thio)amide Fungicidal Activity: Class-Level Evidence from Bayer CropScience Patent WO-2020109391-A1

The pyridazine (thio)amide compound class, which encompasses the core structural features of the target compound (pyridazine ring, thioether linkage, amide substitution), has been claimed in patent WO-2020109391-A1 (Bayer AG / Bayer CropScience AG) as fungicidal agents for controlling phytopathogenic microorganisms [1]. The patent describes pyridazine (thio)amide compounds with advantages over known fungicidal compositions in at least some performance aspects [1]. The target compound's 3-fluorobenzamido substitution on the pyridazine ring maps onto the general structural formula disclosed in the patent, and its thioether-linked ester provides a synthetic entry point for generating the (thio)amide derivatives claimed therein. While no specific minimum inhibitory concentration (MIC) or EC₅₀ data are available for the target compound itself, the patent establishes industrial relevance for this chemotype in crop protection applications.

Agrochemical Fungicide Pyridazine (thio)amide Phytopathogenic fungi

Prioritized Research and Industrial Application Scenarios for Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate (CAS 1021055-87-7)


Medicinal Chemistry: Synthesis of Pyridazinylthioacetamide Libraries for HIV-1 NNRTI Lead Optimization

The ethyl ester of the target compound can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled to diverse aniline or heteroaromatic amines to generate pyridazinylthioacetamide libraries. This application is directly supported by the class-level evidence that pyridazinylthioacetamides achieve sub-micromolar anti-HIV-1 activity (EC₅₀ as low as 0.046 μM) with high selectivity indices (>2,000) [1]. The target compound's 3-fluorobenzamido group provides a specific substitution pattern for SAR exploration, and the thioether linkage can be further oxidized to the sulfoxide or sulfone to probe electronic effects on NNRTI binding [2].

Anticancer Drug Discovery: Building Block for Pyridazinone-Thioether Hybrids Targeting Breast Cancer (MCF-7)

Pyridazinone-thioether derivatives have demonstrated IC₅₀ values of 6.93–18.40 μM against MCF-7 breast cancer cells, within 2–4 fold of doxorubicin [1]. The target compound, with its 3-fluorobenzamido substitution and ethyl acetate thioether side-chain, provides a scaffold for structural elaboration (e.g., oxidation to pyridazinone, ester hydrolysis, amide coupling) aimed at improving potency toward or beyond the doxorubicin benchmark. Procurement of this specific regioisomer ensures that SAR studies begin from a defined fluorine position, avoiding confounding effects from positional isomer mixtures .

Agrochemical Discovery: Synthesis of Pyridazine (Thio)amide Fungicide Candidates

Patent WO-2020109391-A1 (Bayer CropScience) establishes the pyridazine (thio)amide chemotype as relevant for controlling phytopathogenic fungi [1]. The target compound can serve as a key intermediate: the ethyl ester can be converted to the thioamide via standard transformations (hydrolysis → acid chloride → thioamide), while the 3-fluorobenzamido group retains the aromatic amide substitution pattern claimed in the patent. The thioether oxidation capability (to sulfoxide/sulfone) provides an additional dimension for tuning physicochemical properties and antifungal potency .

Chemical Biology: Development of Oxidation-Responsive Probes or Prodrugs Using the Thioether Handle

The thioether group in the target compound is oxidizable to the sulfoxide and sulfone under controlled conditions (H₂O₂ or m-CPBA) [1]. This redox chemistry can be exploited to design oxidation-responsive probes (e.g., for detecting reactive oxygen species in cellular models) or to create sulfoxide prodrugs with enhanced aqueous solubility that undergo bioreduction to the active thioether at the target site . The 3-fluorobenzamido group provides a UV-active chromophore for HPLC-based tracking in cellular uptake and metabolism studies.

Quote Request

Request a Quote for Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.